molecular formula C19H13F2N3O3S B2772931 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 893992-54-6

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2772931
CAS No.: 893992-54-6
M. Wt: 401.39
InChI Key: QTKJBLRWRDMIFO-UHFFFAOYSA-N
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Description

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyridazine ring, and a difluorophenyl group, making it a subject of study for its chemical reactivity and biological activity.

Scientific Research Applications

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its intended use and the specific properties of the compound .

Future Directions

The future directions for research on this compound would likely depend on the results of initial studies. If the compound shows promise in preclinical studies, it might move on to clinical trials .

Preparation Methods

The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridazine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and thiolation, to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

When compared to similar compounds, 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:

  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 2-(1,3-benzodioxol-5-yl)ethanamine
  • N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)acetamide

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, which can lead to different biological and chemical properties .

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-12-2-3-15(13(21)8-12)22-18(25)9-28-19-6-4-14(23-24-19)11-1-5-16-17(7-11)27-10-26-16/h1-8H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKJBLRWRDMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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